![molecular formula C20H26N6O2S B2613216 1,3,5-trimethyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1796988-87-8](/img/structure/B2613216.png)
1,3,5-trimethyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide
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Description
1,3,5-trimethyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C20H26N6O2S and its molecular weight is 414.53. The purity is usually 95%.
The exact mass of the compound 1,3,5-trimethyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3,5-trimethyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis is a tropical disease caused by Leishmania parasites transmitted through sandfly bites. The synthesized pyrazole derivatives have demonstrated potent antileishmanial activity. Specifically, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Further molecular docking studies suggest that compound 13 interacts favorably with the Lm-PTR1 enzyme, supporting its efficacy against Leishmania strains.
Antimalarial Activity
Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. Compounds 14 and 15 from the same series showed promising inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively . These findings highlight the potential of hydrazine-coupled pyrazole derivatives as antimalarial agents.
Anti-Inflammatory and Analgesic Properties
While not directly studied for this compound, related indole derivatives have shown anti-inflammatory and analgesic activities . Given the structural similarities, it’s worth exploring whether our compound exhibits similar effects.
Ulcerogenic Index Assessment
Compound 42, a derivative with a similar scaffold, demonstrated an ulcerogenic index comparable to indomethacin and celecoxib . Investigating the ulcerogenic potential of our compound could provide valuable insights.
Catalysis and Synthesis
1,3,5-Trisubstituted-1H-pyrazoles, including our compound, can be efficiently synthesized via cyclocondensation using vitamin B1 as a catalyst . This synthetic route may find applications in drug development or materials science.
properties
IUPAC Name |
1,3,5-trimethyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2S/c1-14-20(15(2)25(3)23-14)29(27,28)22-12-13-26-18-10-5-4-8-16(18)19(24-26)17-9-6-7-11-21-17/h6-7,9,11,22H,4-5,8,10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCYLYQFNJXZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide |
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